

Chloroiodoacetic Acid: A Comprehensive Technical Overview for Researchers

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Compound of Interest		
Compound Name:	Chloroiodoacetic acid	
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An in-depth guide to the synonyms, properties, and reactive mechanisms of **Chloroiodoacetic acid**, tailored for professionals in scientific research and drug development.

Introduction to Chloroiodoacetic Acid

Chloroiodoacetic acid, a dihalogenated derivative of acetic acid, is a molecule of significant interest in various scientific domains, particularly in biochemistry and as a potential tool in drug development. Its reactivity, largely dictated by the presence of two different halogen atoms on the alpha-carbon, makes it a potent alkylating agent. This guide provides a detailed summary of its alternative names, physicochemical properties, and its primary mechanism of action.

Synonyms and Alternative Names

The systematic and common nomenclature for **Chloroiodoacetic acid** is crucial for accurate identification in literature and chemical databases. The primary synonym and identifier are:

- Systematic Name: 2-Chloro-2-iodoacetic acid[1]
- CAS Number: 53715-09-6[1][2]

Other depositor-supplied synonyms found in chemical databases include Chloro(iodo)acetic acid and simply **Chloroiodoacetic Acid**.[1] It is important to distinguish this compound from its isomers and other haloacetic acids.



Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2-Chloro-2-iodoacetic acid is essential for its application in experimental settings. While experimental data for this specific compound is limited, computed properties and data for related haloacetic acids provide valuable context.

Table 1: Physicochemical Properties of 2-Chloro-2-iodoacetic acid and Related Compounds

Property	2-Chloro-2- iodoacetic acid	lodoacetic acid	Chloroacetic acid
Molecular Formula	C ₂ H ₂ CllO ₂ [1]	C2H3lO2[3]	C ₂ H ₃ ClO ₂
Molecular Weight	220.39 g/mol [1][2]	185.95 g/mol [3]	94.50 g/mol [4]
рКа	Data not available	3.12 - 3.18[5][6]	2.85 - 2.87[7]
Melting Point	Data not available	79-83 °C[8]	63 °C
Boiling Point	Data not available	208 °C (decomposes) [5][8]	189.3 °C
Water Solubility	Data not available	600 g/L at 20 °C[6]	85.8 g/100 mL at 25 °C

Note: Some data for Iodoacetic acid and Chloroacetic acid are provided for comparative purposes due to the lack of available experimental data for 2-Chloro-2-iodoacetic acid.

Experimental Protocols Representative Synthesis of a Haloacetic Acid: The Finkelstein Reaction

While a specific, detailed protocol for the synthesis of 2-Chloro-2-iodoacetic acid is not readily available in the searched literature, a common method for the synthesis of iodo-substituted organic compounds from their chloro-analogs is the Finkelstein reaction. The following is a representative protocol for the synthesis of iodoacetic acid from chloroacetic acid, which illustrates the general principles that could be adapted.



Reaction: Cl-CH2COOH + KI → I-CH2COOH + KCl[9]

Materials:

- Chloroacetic acid
- Potassium iodide
- Acetone (as solvent)

Procedure:

- Dissolve chloroacetic acid in a suitable volume of acetone in a round-bottom flask.
- Add a stoichiometric equivalent of potassium iodide to the solution.
- The reaction mixture is typically heated under reflux to facilitate the halogen exchange.
 Reaction progress can be monitored by techniques such as thin-layer chromatography.
- Upon completion, the precipitated potassium chloride is removed by filtration.
- The solvent is removed from the filtrate under reduced pressure.
- The resulting crude iodoacetic acid can be purified by recrystallization from a suitable solvent, such as water.[9]

This protocol is for illustrative purposes for a related compound. The synthesis of 2-Chloro-2-iodoacetic acid would require a more complex, multi-step synthesis or a specialized starting material.

Biological Mechanism of Action: Cysteine Residue Alkylation

Haloacetic acids, including iodoacetic acid and presumably **chloroiodoacetic acid**, are known to exert their biological effects primarily through the alkylation of nucleophilic residues in proteins, with cysteine being a prominent target.[3][10]

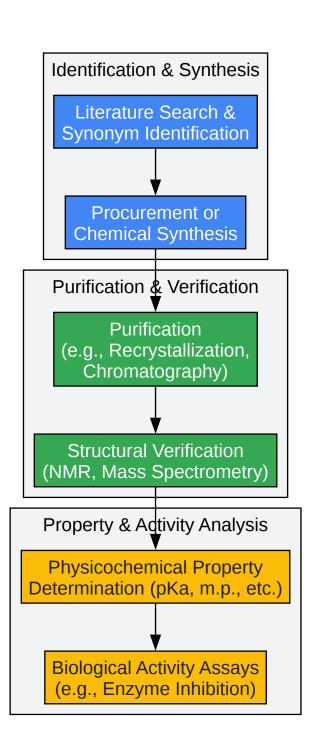


Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

A well-characterized target of iodoacetic acid is the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[11][12][13][14] The inhibition occurs through the irreversible alkylation of a critical cysteine residue within the enzyme's active site.[12][13] This covalent modification disrupts the catalytic activity of GAPDH, leading to an inhibition of glycolysis.









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